2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile
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Overview
Description
2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the nitrile group.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole ketones or alcohols, while reduction could produce triazole amines or hydrocarbons.
Scientific Research Applications
2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the fields of antimicrobial and anticancer drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: The parent compound of the triazole family, which shares the triazole ring structure.
1-Ethyl-1H-1,2,3-triazole: A similar compound with an ethyl group at the nitrogen position.
5-Methyl-1H-1,2,3-triazole: A compound with a methyl group at the 5-position of the triazole ring.
Uniqueness
2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile is unique due to the presence of both ethyl and methyl substituents on the triazole ring, as well as the acetonitrile group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(1-ethyl-5-methyltriazol-4-yl)acetonitrile |
InChI |
InChI=1S/C7H10N4/c1-3-11-6(2)7(4-5-8)9-10-11/h3-4H2,1-2H3 |
InChI Key |
WDDANCMPPYUXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)CC#N)C |
Origin of Product |
United States |
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